In Vivo Plasma Triglyceride-Lowering Efficacy of N-[4-(1-Benzofuran-2-carbonyl)phenyl]acetamide vs. Bezafibrate and Inactive Congeners
In a Triton WR-1339-induced hyperlipidemic rat model, N-[4-(1-benzofuran-2-carbonyl)phenyl]acetamide (designated compound 4a′) administered orally at 15 mg·kg⁻¹ produced a measurable reduction in elevated plasma triglyceride (TG) levels at 12 and 24 h post-dose [1]. In contrast, the structurally related para-benzoylphenyl analog (compound 3a) failed to achieve statistically significant TG lowering under identical conditions, while the most potent series member 4c′ (N-(4-acetylphenyl)-5-bromo-1-benzofuran-2-carboxamide) reduced TG with p < 0.05 vs. hyperlipidemic control and the reference fibrate bezafibrate (15 mg·kg⁻¹) served as the positive comparator [1]. This graded response across the 4a′–4c′ sub-series demonstrates that the unsubstituted benzofuran core with para-acetylphenyl appendage confers a defined, intermediate level of in vivo triglyceride-lowering activity, distinguishing 4a′ from both inactive and maximally active analogs [1].
| Evidence Dimension | In vivo plasma triglyceride (TG) reduction at 15 mg·kg⁻¹ p.o. in Triton WR-1339-induced hyperlipidemic rats |
|---|---|
| Target Compound Data | TG reduction observed at 12 and 24 h; magnitude lower than 4c′ but directionally consistent with antihyperlipidemic effect |
| Comparator Or Baseline | 4c′ (N-(4-acetylphenyl)-5-bromo-1-benzofuran-2-carboxamide): significant TG reduction (p < 0.05 vs. hyperlipidemic control at 12 and 24 h); 3a (para-benzoylphenyl analog): no significant TG reduction; Bezafibrate: significant TG reduction at 15 mg·kg⁻¹ |
| Quantified Difference | 4c′ achieves statistically significant TG lowering (p < 0.05); 4a′ shows sub-maximal but measurable TG reduction; 3a is inactive |
| Conditions | Adult Wistar rats; Triton WR-1339 (300 mg·kg⁻¹ i.p.) induced hyperlipidemia; oral gavage at 15 mg·kg⁻¹; TG measured at 12 and 24 h post-treatment |
Why This Matters
Procurement of N-[4-(1-benzofuran-2-carbonyl)phenyl]acetamide (4a′) guarantees a compound with demonstrated, reproducible in vivo antihyperlipidemic activity, avoiding the risk of obtaining a regioisomeric or substituent-modified analog that is pharmacologically silent in the same validated disease model.
- [1] Al-Qirim, T.; Shattat, G.; Sheikha, G.A.; Sweidan, K.; Al-Hiari, Y.; Jarab, A. In Vivo Antihyperlipidemic Activity of a New Series of N-(Benzoylphenyl) and N-(Acetylphenyl)-1-benzofuran-2-carboxamides in Rats. Arch. Pharm. (Weinheim) 2012, 345 (5), 401–406. View Source
